molecular formula C10H8BrN B177749 1-(2-Bromophenyl)cyclopropanecarbonitrile CAS No. 124276-75-1

1-(2-Bromophenyl)cyclopropanecarbonitrile

Cat. No. B177749
Key on ui cas rn: 124276-75-1
M. Wt: 222.08 g/mol
InChI Key: QGRRKIFTSXBLNX-UHFFFAOYSA-N
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Patent
US09090573B2

Procedure details

Prepared according to the procedure described in Example 3, Step 1, using (2-bromo-phenyl)-acetonitrile and 1,2-dibromoethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#[N:10].Br[CH2:12][CH2:13]Br>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1([C:9]#[N:10])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC=C1)C1(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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